Cyclohexyl(furan-2-yl)methanamine
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Overview
Description
Cyclohexyl(furan-2-yl)methanamine is an organic compound that features a cyclohexyl group attached to a furan ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(furan-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with furan-2-carbaldehyde under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(furan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hypervalent iodine compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Cyclohexyl(furan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl(furan-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(furan-3-yl)methanamine
- Cyclohexyl(pyridin-2-yl)methanamine
- Cyclohexyl(thiophen-2-yl)methanamine
Uniqueness
Cyclohexyl(furan-2-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
cyclohexyl(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H17NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6,12H2 |
InChI Key |
BMONOAQPEULGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CO2)N |
Origin of Product |
United States |
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